6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane
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Overview
Description
6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring substituted with a methyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1,4-diazepane with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced diazepane derivatives.
Substitution: Azide or thiol-substituted diazepane derivatives.
Scientific Research Applications
6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1,4-diazepane: Lacks the methyl group, resulting in different chemical and biological properties.
6-Methyl-1,4-diazepane: Lacks the trifluoroethyl group, affecting its lipophilicity and reactivity.
1-(2,2,2-Trifluoroethyl)-1,4-diazepane-2,5-dione:
Uniqueness: 6-Methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane is unique due to the presence of both the methyl and trifluoroethyl groups, which confer distinct chemical properties, such as increased lipophilicity and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-methyl-1-(2,2,2-trifluoroethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-7-4-12-2-3-13(5-7)6-8(9,10)11/h7,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSUVBLCNNWDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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